molecular formula C21H15F3N2O6 B11502014 Dimethyl 2,6-diamino-4-[3-(trifluoromethyl)phenyl]furo[2,3-f][1]benzofuran-3,7-dicarboxylate

Dimethyl 2,6-diamino-4-[3-(trifluoromethyl)phenyl]furo[2,3-f][1]benzofuran-3,7-dicarboxylate

Cat. No.: B11502014
M. Wt: 448.3 g/mol
InChI Key: OQKRLADFABCOQA-UHFFFAOYSA-N
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Description

Dimethyl 2,6-diamino-4-[3-(trifluoromethyl)phenyl]furo2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound characterized by its unique furobenzofuran core and the presence of trifluoromethyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,6-diamino-4-[3-(trifluoromethyl)phenyl]furo2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions

    Formation of the Furobenzofuran Core: This step often involves cyclization reactions of suitable precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This can be achieved through electrophilic trifluoromethylation using reagents like trifluoromethyl iodide (CF₃I) in the presence of a catalyst.

    Amination: The amino groups are introduced via nucleophilic substitution reactions, often using amines under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-diamino-4-[3-(trifluoromethyl)phenyl]furo2,3-fbenzofuran-3,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄, H₂O₂, under acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents.

    Substitution: Amines, alkyl halides, under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl 2,6-diamino-4-[3-(trifluoromethyl)phenyl]furo2,3-fbenzofuran-3,7-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which Dimethyl 2,6-diamino-4-[3-(trifluoromethyl)phenyl]furo2,3-fbenzofuran-3,7-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The amino groups can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine: Shares the trifluoromethyl and amino groups but has a different core structure.

    Nilutamide: Contains a trifluoromethyl group and is used as an antiandrogen in prostate cancer treatment.

Uniqueness

Dimethyl 2,6-diamino-4-[3-(trifluoromethyl)phenyl]furo2,3-fbenzofuran-3,7-dicarboxylate is unique due to its furobenzofuran core, which imparts distinct chemical and physical properties. This core structure, combined with the trifluoromethyl and amino groups, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H15F3N2O6

Molecular Weight

448.3 g/mol

IUPAC Name

dimethyl 2,6-diamino-4-[3-(trifluoromethyl)phenyl]furo[2,3-f][1]benzofuran-3,7-dicarboxylate

InChI

InChI=1S/C21H15F3N2O6/c1-29-19(27)13-10-7-11-14(15(18(26)31-11)20(28)30-2)12(16(10)32-17(13)25)8-4-3-5-9(6-8)21(22,23)24/h3-7H,25-26H2,1-2H3

InChI Key

OQKRLADFABCOQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OC)N)C4=CC(=CC=C4)C(F)(F)F)N

Origin of Product

United States

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